![molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9](/img/structure/B1530471.png)
3-Oxaspiro[5.5]undecane-8,10-dione
説明
3-Oxaspiro[5.5]undecane-8,10-dione is a chemical compound with the CAS Number: 1058731-65-9 . It has a molecular weight of 182.22 .
Synthesis Analysis
3-Oxaspiro[5.5]undecane-2,4-dione may be used to synthesize [1- (2- { [4-chloro-2- (methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .Molecular Structure Analysis
The InChI code for 3-Oxaspiro[5.5]undecane-8,10-dione is 1S/C10H14O3/c11-8-5-9 (12)7-10 (6-8)1-3-13-4-2-10/h1-7H2 . The InChI key is OUGJIWKLAIOBCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Oxaspiro[5.5]undecane-8,10-dione is a solid substance . It has a density of 1.15±0.1 g/cm3 (Predicted), a melting point of 67-70°C (lit.), a boiling point of 126°C/0.5mmHg (lit.), and a flash point of 159.8°C . Its vapor pressure is 0.000115mmHg at 25°C .科学的研究の応用
Medicine: Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition
Materials Science: Biodegradable Polymers
The compound is a key monomer in the formation of biodegradable polyorthoesters. These polymers are created through polyaddition reactions with α,ω-diols and are used in medical applications such as drug delivery systems where controlled drug release is required .
Environmental Science: Controlled Drug Release
In environmental science, the focus is on the compound’s application in embedding media for pharmaceuticals. The controlled release of drugs through surface erosion under physiological conditions is a critical area of research, and 3-Oxaspiro[5.5]undecane-8,10-dione-based polyorthoesters are valuable in this context .
Pharmacology: Extended Release Formulations
In pharmacology, the compound’s derivatives are used in extended-release formulations. These formulations are designed to release a drug over an extended period, improving medication adherence and patient outcomes .
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of 3-Oxaspiro[5.5]undecane-8,10-dione include enzyme inhibition studies. The compound’s derivatives have been synthesized for evaluating their inhibitory activity on various biochemical pathways, which is crucial for understanding disease mechanisms and developing new drugs .
作用機序
Target of Action
It is known that the compound can be used to synthesize other complex molecules , suggesting that its targets could be varied depending on the specific synthesis process.
Mode of Action
It is known that the compound is a reactive bifunctional monomer , which suggests that it can interact with its targets through a variety of chemical reactions.
Biochemical Pathways
It is known that the compound can form biodegradable polyorthoesters by polyaddition with α,ω-diols , indicating that it may affect pathways related to polymer synthesis and degradation.
Result of Action
Given its role as a reactive bifunctional monomer that can form biodegradable polyorthoesters , it can be inferred that the compound may have significant effects on cellular structures and functions, particularly those related to polymer synthesis and degradation.
Action Environment
The action environment of 3-Oxaspiro[5.5]undecane-8,10-dione can be influenced by various factors. For instance, it is known that the compound can undergo rearrangement reactions in an alkaline medium or under UV irradiation . This suggests that the compound’s action, efficacy, and stability can be significantly affected by environmental conditions such as pH and light exposure.
特性
IUPAC Name |
3-oxaspiro[5.5]undecane-8,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJIWKLAIOBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



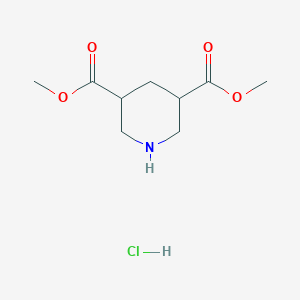
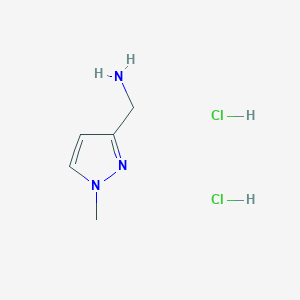
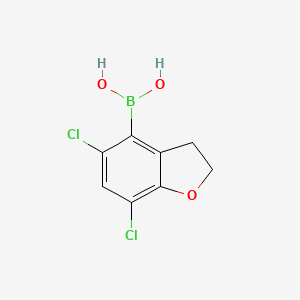
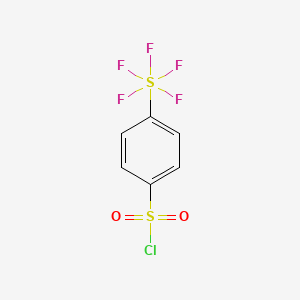


![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)


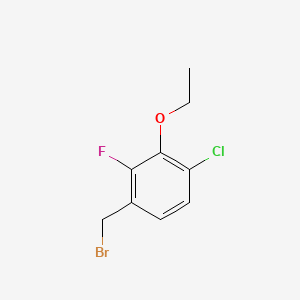

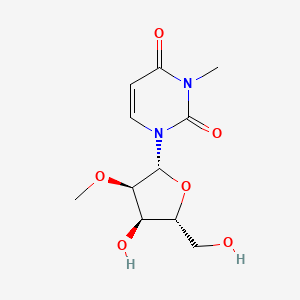
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)